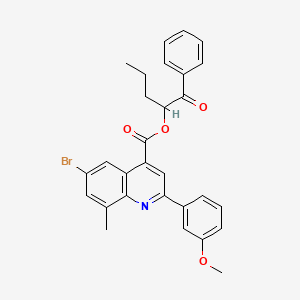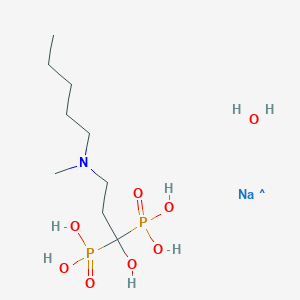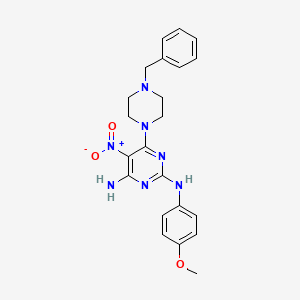![molecular formula C24H14BrClN2O2 B12460462 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B12460462.png)
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole ring, and various substituents such as bromine and chlorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine substituent: Bromination of the furan ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the benzoxazole ring: This involves the condensation of o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling of the furan and benzoxazole rings: This step involves the formation of a Schiff base through the reaction of the furan aldehyde with the benzoxazole amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.
Applications De Recherche Scientifique
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(5-bromo-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Uniqueness
N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the furan and benzoxazole rings, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H14BrClN2O2 |
|---|---|
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)furan-2-yl]-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C24H14BrClN2O2/c25-17-6-4-15(5-7-17)22-11-9-20(29-22)14-27-19-3-1-2-16(12-19)24-28-21-13-18(26)8-10-23(21)30-24/h1-14H |
Clé InChI |
ZFLORMSQBAEFRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C4=NC5=C(O4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B12460380.png)
![ethyl 4-{5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B12460387.png)
![5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B12460389.png)


![12,12-dimethyl-7-phenyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B12460415.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)
![2-[(4-ethoxyphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460426.png)

![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12460452.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)
